molecular formula C30H29ClN6O2 B612079 BPR1K653 CAS No. 1192754-07-6

BPR1K653

Cat. No.: B612079
CAS No.: 1192754-07-6
M. Wt: 541.04
InChI Key: QBILDGGGAQXGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPR1K653 is a potent Aurora kinase inhibitor with potential anticancder activity. This compound specifically inhibited the activity of Aurora-A and Aurora-B kinase at low nano-molar concentrations in vitro. This compound was potent in targeting a variety of cancer cell lines regardless of the tissue origin, p53 status, or expression of MDR1. At the cellular level, this compound induced endo-replication and subsequent apoptosis in both MDR1-negative and MDR1-positive cancer cells. Importantly, it showed potent activity against the growth of xenograft tumors of the human cervical carcinoma KB and KB-derived MDR1-positive KB-VIN10 cells in nude mice. Finally, this compound also exhibited favorable pharmacokinetic properties in rats., this compound is a promising anti-cancer compound that has potential for the management of various malignancies, particularly for patients with MDR1-related drug resistance after prolonged chemotherapeutic treatments.

Properties

CAS No.

1192754-07-6

Molecular Formula

C30H29ClN6O2

Molecular Weight

541.04

IUPAC Name

1-(4-(2-((5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea

InChI

InChI=1S/C30H29ClN6O2/c1-37(2)18-22-10-6-7-11-24(22)36-30(38)35-23-14-12-20(13-15-23)16-17-32-28-25-26(31)27(21-8-4-3-5-9-21)39-29(25)34-19-33-28/h3-15,19H,16-18H2,1-2H3,(H,32,33,34)(H2,35,36,38)

InChI Key

QBILDGGGAQXGGW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1CN(C)C)NC2=CC=C(CCNC3=C4C(OC(C5=CC=CC=C5)=C4Cl)=NC=N3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPR1K653;  BPR1K 653;  BPR1K-653.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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